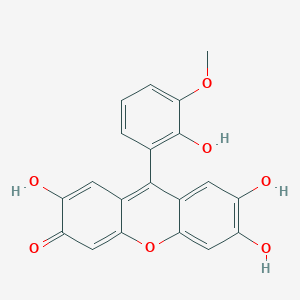![molecular formula C11H14N2O3S B12539629 N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide CAS No. 680595-37-3](/img/structure/B12539629.png)
N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide is a complex organic compound that features a cyano group, a thiophene ring, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamide groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acetamide moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyanoacetamide: A simpler analog that lacks the thiophene ring and has different reactivity and applications.
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: A structurally similar compound with a different substitution pattern on the thiophene ring.
2-Cyano-3,11-dioxo-18β-olean-1,9(11)-dien-30-oate: A compound with a cyano group and a complex ring system, used in different biological contexts.
Uniqueness
N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide is unique due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
680595-37-3 |
|---|---|
Molekularformel |
C11H14N2O3S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
N-[1-cyano-3-(5-methyl-1,1-dioxothiophen-2-yl)propyl]acetamide |
InChI |
InChI=1S/C11H14N2O3S/c1-8-3-5-11(17(8,15)16)6-4-10(7-12)13-9(2)14/h3,5,10H,4,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
VAHHKGVUWSXVIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1(=O)=O)CCC(C#N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
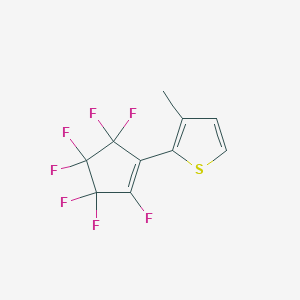


![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
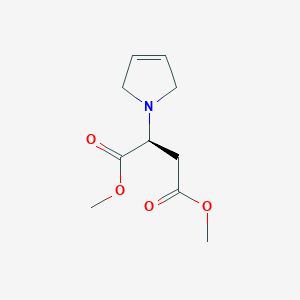
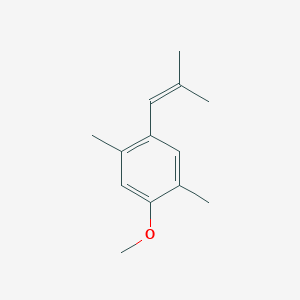
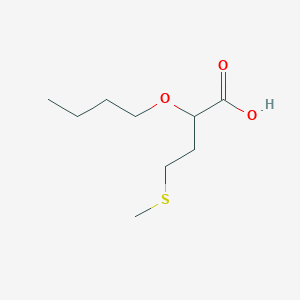
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
